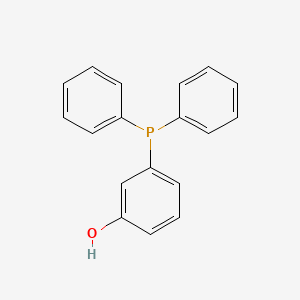

3-(Diphenylphosphino)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-diphenylphosphanylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15OP/c19-15-8-7-13-18(14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTESANOLNYODLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402889 | |

| Record name | Phenol, 3-(diphenylphosphino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32341-34-7 | |

| Record name | Phenol, 3-(diphenylphosphino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Diphenylphosphino Phenol and Analogous Phenolic Phosphines

Established Synthetic Pathways for (Hydroxyphenyl)diphenylphosphines

Established methods for the synthesis of (hydroxyphenyl)diphenylphosphines form the bedrock of their preparation, providing reliable and well-documented routes to these important compounds.

Copper(I) Iodide Catalyzed Carbon-Phosphorus Cross-Coupling for Phenolic Phosphines

A prominent method for the formation of the crucial C–P bond in phenolic phosphines is the copper(I) iodide (CuI) catalyzed cross-coupling reaction. This approach typically involves the reaction of an aryl halide or a related derivative with a phosphine (B1218219) source. The use of CuI as a catalyst is advantageous due to its relatively low cost and air stability. researchgate.net

Research has demonstrated the efficacy of CuI-based catalytic systems, often in conjunction with a ligand such as N,N'-dimethylethylenediamine and a base like cesium or potassium carbonate, for coupling aryl bromides with secondary phosphine oxides. researchgate.net The addition of sodium iodide can further enhance the reaction by promoting the in situ transformation of aryl bromides to the more reactive iodides. researchgate.net This methodology has been successfully applied to a range of (hetero)aryl halides, showcasing its utility in synthesizing diverse phosphine oxides which can subsequently be reduced to the corresponding phosphines. researchgate.net While effective, these reactions can sometimes be hindered by strongly coordinating phosphorus nucleophiles, which may necessitate higher catalyst loadings or elevated temperatures. rsc.org

Modular Synthesis Approaches from Phenolic Precursors

Modular synthesis strategies offer a flexible and powerful means to construct complex phosphine ligands from readily available phenolic starting materials. These approaches allow for the systematic variation of the ligand structure, which is crucial for tuning its electronic and steric properties.

A notable strategy in the synthesis of phenolic phosphines involves the exploitation of rearrangement reactions where a phosphorus group migrates from an oxygen atom to a carbon atom (P-O to P-C). acs.org This type of rearrangement, sometimes referred to as a phospha-Fries rearrangement, provides a novel pathway to create a direct P-C bond on the phenolic ring. beilstein-journals.org For instance, a researchgate.netresearchgate.net-sigmatropic rearrangement can be induced, which involves the breakage of a P-O bond and the subsequent formation of a P-C bond. mdpi.com This has been demonstrated in the synthesis of phosphorus-containing polyphenols. mdpi.com The outcome of such rearrangements can be influenced by the reaction conditions, including the choice of acid catalyst (Brønsted vs. Lewis acid), which can direct the migration pathway. beilstein-journals.org

The demand for enantioselective catalysis has driven the development of synthetic strategies for chiral phosphine ligands. Phenolic precursors are particularly valuable in this context, serving as scaffolds for the construction of modular chiral phosphine-phosphite ligands. acs.orgthieme-connect.de These ligands combine a "hard" phosphite (B83602) moiety with a "soft" phosphine group, offering unique coordination properties.

A common approach involves the reaction of a chiral phenolic alcohol with a chlorophosphite. researchgate.net This modularity allows for the synthesis of a library of ligands with varying steric and electronic properties by simply changing the chiral diol or the phosphine component. researchgate.net The development of scalable procedures for these syntheses has made these valuable ligands more accessible for applications in asymmetric catalysis, such as hydroformylation and hydrogenation reactions. acs.orgresearchgate.netthieme-connect.de

Preparation via Reaction of Acyl(hydrido)cobalt(III) Complexes with 2-(Diphenylphosphino)phenol (B1213602)

An alternative, though less general, synthetic route involves the reaction of specific organometallic complexes with phenolic phosphines. For example, acyl(hydrido)cobalt(III) complexes have been shown to react with 2-(diphenylphosphino)phenol. researchgate.netacs.org This reaction leads to the formation of hexa-coordinate bis-chelate cobalt(III) complexes, where the phenolic phosphine acts as a ligand. rsc.orgpsu.edu While this method primarily focuses on the coordination chemistry of the resulting complexes, it demonstrates a pathway where the phenolic phosphine unit is incorporated into a larger molecular structure. researchgate.netacs.orgrsc.orgpsu.edu The stability of the resulting complexes is influenced by the nature of the chelating ligands. acs.org

Advanced Synthetic Methods and Derivatization of Phenolic Phosphines

Recent advancements in synthetic chemistry have provided more sophisticated and efficient methods for the synthesis and subsequent modification of phenolic phosphines. These methods often focus on improving reaction conditions, expanding substrate scope, and enabling the introduction of diverse functional groups.

Modern synthetic strategies include metal-free approaches for the preparation of phosphonium (B103445) salts from aryl bromides and triphenylphosphine (B44618) in refluxing phenol (B47542), which can then be converted to the desired phosphines. acs.org Additionally, photochemical methods are emerging for the functionalization of phenol derivatives, offering mild reaction conditions. units.it The derivatization of the phenolic ring can be achieved through various C-H functionalization techniques, including ortho- and para-selective alkylations and arylations catalyzed by transition metals or promoted by specific reagents. rhhz.netrsc.org These advanced methods provide powerful tools for the fine-tuning of the properties of phenolic phosphine ligands for specific catalytic applications.

Interactive Data Table: Synthesis of Diarylmethyl Phosphine Oxides

An efficient method for synthesizing bifunctional phosphorus phenols involves the reaction of in situ generated o-quinone methides with diphenylphosphine (B32561) oxide. nih.gov The table below summarizes the yields for various substituted diarylmethyl phosphine oxides obtained through this protocol. nih.gov

| Entry | R¹ | R² | Product | Yield (%) |

| 1 | H | Ph | 3a | 82 |

| 2 | Me | Ph | 3b | 85 |

| 3 | OMe | Ph | 3c | 88 |

| 4 | tBu | Ph | 3d | 92 |

| 5 | Cl | Ph | 3e | 86 |

| 6 | Br | Ph | 3f | 80 |

| 7 | H | 4-MeC₆H₄ | 3g | 85 |

| 8 | H | 4-MeOC₆H₄ | 3h | 83 |

| 9 | H | Et | 3i | 84 |

Data sourced from a study on the synthesis of bifunctional phosphorus phenols via phosphination of in situ generated o-quinone methides. nih.gov

Preparation of Borane-Protected Phosphine Adducts

The synthesis of phosphines often requires a protection strategy for the trivalent phosphorus atom, which is susceptible to oxidation. beilstein-journals.org A common and effective method is the formation of phosphine-borane adducts (R₃P-BH₃). beilstein-journals.orgwikipedia.org This protection renders the phosphine air-stable, facilitating purification and handling. beilstein-journals.orgwikipedia.org The phosphine-borane bond is stable enough to endure various synthetic transformations but can be cleaved when desired to liberate the free phosphine. wikipedia.org

The general synthesis of phosphine-boranes involves the reaction of a phosphine with a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂). wikipedia.org In the context of phenolic phosphines, B-hydroxyphenyl phosphine borane derivatives have been synthesized by reacting the corresponding phosphine with a hydroxyphenylboronic acid under reductive conditions. nih.gov This approach allows for the introduction of a phenolic hydroxyl group onto the borane part of the adduct. nih.gov

The stability and properties of these adducts are of significant interest. For instance, phosphine-boranes are generally less hydrophobic than their carbon-based counterparts. nih.gov The borane moiety can be removed through reaction with a tertiary amine to regenerate the parent phosphine. wikipedia.org

The synthesis of borane-protected phosphine phenols has been reported as a key step in the preparation of more complex molecules. uni-koeln.de For example, aminoethyl tetra-O-acetyl-β-D-glucopyranoside has been condensed with borane-protected (4-diphenylphosphanyl)benzoic acid. unipi.it This highlights the utility of the borane protection strategy in multi-step syntheses involving sensitive functional groups.

Formation of Zwitterionic Phosphonium Phenolate (B1203915) Species from Phenolic Phosphines

Phenolic phosphines can react with suitable electrophiles to form zwitterionic phosphonium phenolate species. This reactivity is central to their application in organocatalysis.

A key reaction for generating these zwitterions is the phospha-Michael addition. In this reaction, the nucleophilic phosphine attacks an electron-deficient olefin, known as a Michael acceptor. beilstein-journals.orgnih.gov This initial conjugate addition forms a zwitterionic intermediate which can then act as a nucleophile or a base, initiating a catalytic cycle. beilstein-journals.orgnih.gov

Research has shown that the reaction of 2,4-di-tert-butyl-6-(diphenylphosphino)phenol with various Michael acceptors, such as acrylonitrile (B1666552), acrylamide (B121943), methyl vinyl ketone, and various acrylates, yields stable phosphonium phenolate zwitterions at room temperature. nih.govchemrxiv.orgresearchgate.net The conversions are often quantitative within 24 hours. beilstein-journals.orgnih.gov The resulting zwitterions are typically colored, exhibiting UV-vis absorptions around 360 nm, and can be purified by recrystallization. beilstein-journals.orgnih.govchemrxiv.org

The stability of the formed zwitterions can vary. While many are stable enough to be stored under ambient conditions for weeks in the solid state, they may be less stable in solution, where they can undergo decomposition, liberating the Michael acceptor and forming the corresponding phosphine oxide. chemrxiv.org The structure of these zwitterions has been confirmed by NMR spectroscopy and single-crystal X-ray analysis, which suggest a significant contribution from an ylidic resonance structure. beilstein-journals.orgchemrxiv.org

Table 1: Synthesis of Phosphonium Phenolate Zwitterions from 2,4-di-tert-butyl-6-(diphenylphosphino)phenol and Michael Acceptors

| Michael Acceptor (EWG) | Yield (%) | 1H NMR shift of H-CAr-O- (ppm) | 13C NMR shift of CAr-O- (ppm) | 13C NMR shift of CAr-P+ (ppm) | 31P NMR shift (ppm) |

|---|---|---|---|---|---|

| CONH₂ | 42 | 6.14 | 174.1 | 96.6 | 25.1 |

| COOMe | 46 | 6.20 | 174.9 | 96.1 | 19.4 |

| COOEt | 65 | 6.20 | 174.9 | 96.1 | 19.4 |

| COOt-Bu | 75 | 6.21 | 174.8 | 96.3 | 19.6 |

| COO(CH₂)₂OH | 61 | 6.15 | 173.9 | 96.8 | 20.9 |

Data sourced from a study on the reaction of 2,4-di-tert-butyl-6-(diphenylphosphino)phenol with various Michael acceptors in dichloromethane (B109758) at room temperature. researchgate.net

The formation of phosphonium phenolate zwitterions is significantly influenced by the solvent. beilstein-journals.org Kinetic studies have revealed that the proton transfer from the phenolic hydroxyl group to the initially formed carbanion is the rate-determining step. beilstein-journals.orgchemrxiv.org

In aprotic solvents like chloroform, Michael acceptors containing a carbonyl group can form a preorganized complex with the phenolic phosphine. beilstein-journals.orgchemrxiv.org This preorganization facilitates a direct intramolecular proton transfer from the phenol, leading to a relatively fast reaction. beilstein-journals.orgchemrxiv.org In contrast, a Michael acceptor like acrylonitrile, which cannot form such a preorganized structure, is almost unreactive in chloroform. beilstein-journals.orgresearchgate.net

However, in a protic solvent like methanol (B129727), the reaction with acrylonitrile proceeds to form the corresponding phosphonium phenolate. beilstein-journals.orgresearchgate.net In this case, the solvent acts as a hydrogen-transfer shuttle, facilitating an intermolecular proton transfer. beilstein-journals.org The methanol first protonates the carbanionic intermediate, and then the resulting methoxide (B1231860) deprotonates the phenol. beilstein-journals.org

The effect of the solvent can also be observed in the reaction rates. For instance, the reaction with methyl acrylate (B77674) is fastest in methanol, likely because both intramolecular and methanol-mediated proton transfer pathways are operative. nih.gov Conversely, the reaction of acrylamide is slower in methanol compared to chloroform, suggesting that the intramolecular hydrogen transfer pathway is disturbed by the solvent's interaction with the amide and hydroxyl groups. chemrxiv.org

Glycoconjugation of (2-Hydroxyphenyl)diphenylphosphane for Complex Ligand Synthesis

Glycoconjugation, the process of linking a carbohydrate moiety to another molecule, is a powerful strategy for creating complex ligands with tailored properties. unipi.itresearchgate.net Phenolic phosphines, such as (2-hydroxyphenyl)diphenylphosphane, serve as excellent scaffolds for such modifications.

A reported strategy involves the coupling of D-galactal and D-allal-derived vinyl epoxides with (2-hydroxyphenyl)diphenylphosphane. unipi.it This reaction proceeds via a completely regio- and stereoselective 1,4-conjugate addition, affording 2,3-unsaturated glycophosphanes. unipi.it These glycosylated phosphines can then be used as ligands in the synthesis of metal complexes, for example, by ligand exchange with a suitable metal precursor like [Ru(C₂O₄)(η⁶-p-cymene)(H₂O)]. unipi.itresearchgate.net

The resulting glycoconjugated complexes can be further modified. For instance, the double bond in the carbohydrate moiety can undergo dihydroxylation. unipi.it However, care must be taken as some reaction conditions, like those for dihydroxylation using OsO₄/N-methylmorpholine N-oxide, can cause the unwanted oxidation of the phosphine to a phosphine oxide. unipi.it

This approach demonstrates the feasibility of incorporating carbohydrate units onto phenolic phosphines, opening avenues for the development of novel ligands for applications in areas like medicinal chemistry, where glycoconjugation is used to enhance the biological activity of metal complexes. unipi.itresearchgate.net

Conclusion

3-(Diphenylphosphino)phenol is a valuable member of the phenolic phosphine (B1218219) ligand family, offering a unique combination of electronic, steric, and functional group properties. Its ability to modulate the reactivity of transition metal centers, coupled with the potential for P,O-chelation and hydrogen bonding, makes it a versatile ligand for a range of catalytic applications. Further research into the synthesis, coordination chemistry, and catalytic applications of 3-(Diphenylphosphino)phenol and related phenolic phosphines will undoubtedly lead to the development of new and improved catalytic systems for chemical synthesis.

Mechanistic and Theoretical Investigations of 3 Diphenylphosphino Phenol Systems

Mechanistic Probes in Catalysis

Kinetic Studies and Reaction Order Determination in Catalytic Processes

Kinetic studies are fundamental to understanding the mechanisms of catalytic reactions involving 3-(diphenylphosphino)phenol and its derivatives. By systematically varying the concentrations of reactants, catalyst, and other species, researchers can determine the reaction order with respect to each component, providing critical insights into the rate-determining step (RDS) and the composition of the transition state.

In studies on the formation of phosphonium (B103445) phenolate (B1203915) zwitterions from 2,4-di-tert-butyl-6-(diphenylphosphino)phenol, a derivative of 3-(diphenylphosphino)phenol, kinetic analyses were performed using UV-Vis spectroscopy. chemrxiv.orgresearchgate.net The reaction progress was monitored by observing the increase in the absorption band characteristic of the zwitterionic product. These investigations revealed that the reaction kinetics are highly dependent on the solvent and the nature of the Michael acceptor involved. chemrxiv.orgresearchgate.net For instance, the reaction between the phosphinophenol and Michael acceptors like methyl acrylate (B77674) and acrylamide (B121943) was found to follow second-order kinetics. researchgate.net The analysis concluded that the proton transfer from the phenolic hydroxyl group to the initially formed carbanionic intermediate is the rate-determining step of the reaction. chemrxiv.orgresearchgate.net This is particularly evident in aprotic solvents like chloroform, where carbonyl-bearing Michael acceptors, which can pre-organize through hydrogen bonding to facilitate the proton transfer, react significantly faster than those incapable of such interactions, like acrylonitrile (B1666552). chemrxiv.orgresearchgate.net

| Michael Acceptor | Solvent | Second-Order Rate Constant (k) [L mol⁻¹ s⁻¹] | Reference |

|---|---|---|---|

| Methyl Acrylate | Chloroform | 1.5 x 10⁻² | researchgate.net |

| Methyl Acrylate | Methanol (B129727) | 1.1 x 10⁻¹ | researchgate.net |

| Acrylamide | Chloroform | 3.0 x 10⁻³ | researchgate.net |

| Acrylamide | Methanol | 1.5 x 10⁻² | researchgate.net |

| Acrylonitrile | Chloroform | ~0 | chemrxiv.orgresearchgate.net |

| Acrylonitrile | Methanol | 7.5 x 10⁻³ | chemrxiv.orgresearchgate.net |

In a mechanistic study of a rhenium-catalyzed monoalkylation of phenols, reaction kinetics revealed a zero-order dependence on the concentrations of both the alkene and the phenol (B47542) substrates. researchgate.net However, the reaction rate showed a half-order dependence on the catalyst concentration. researchgate.net This suggests a complex mechanism where the turnover-limiting step is the deaggregation of a catalyst dimer into the active monomeric species. researchgate.net

Similarly, kinetic investigations of a manganese-catalyzed hydrosilylation using a phosphine-ligated complex showed a first-order dependence on both the ketone substrate and the silane. acs.org Such findings are crucial for establishing that the insertion of the carbonyl into the metal-hydride bond is the rate-determining step. acs.org While not involving 3-(diphenylphosphino)phenol directly, these examples highlight the powerful application of reaction order determination in elucidating the mechanisms of related catalytic systems.

Emerging Research Directions and Potential Applications

Development of Novel Ligand Architectures Based on Phosphinophenol Scaffolds

The presence of both a phosphine (B1218219) and a phenol (B47542) moiety within the same molecule provides a versatile platform for designing innovative ligands with tailored properties.

Design and Synthesis of P-Stereogenic Phenolic Phosphine Ligands

The synthesis of P-stereogenic phosphine ligands, where the phosphorus atom is the chiral center, is a significant area of research in asymmetric catalysis. researchgate.net These ligands can induce high levels of enantioselectivity in metal-catalyzed reactions. nih.gov While numerous methods exist for creating P-chiral phosphines, often involving phosphine-boranes as intermediates, the direct use of 3-(diphenylphosphino)phenol as a precursor for such ligands is a developing area. nih.govtcichemicals.com The synthetic challenge lies in controlling the stereochemistry at the phosphorus atom. One established approach involves the use of chiral auxiliaries to direct the stereoselective introduction of substituents on the phosphorus. scripps.edu Another method is the resolution of racemic phosphine oxides, followed by reduction to the desired P-stereogenic phosphine. scripps.edu The phenolic group in 3-(diphenylphosphino)phenol offers a handle for further functionalization, potentially allowing for the synthesis of novel P-stereogenic ligands with unique steric and electronic properties.

Bifunctional and Hybrid Phenolic Phosphine Ligand Systems

The dual functionality of 3-(diphenylphosphino)phenol makes it an ideal building block for bifunctional and hybrid ligands. organic-chemistry.orgescholarship.org Bifunctional ligands possess two distinct active sites that can work in concert to promote a chemical reaction, often leading to enhanced reactivity and selectivity. organic-chemistry.orgescholarship.org In the case of ligands derived from 3-(diphenylphosphino)phenol, the phosphine can act as a metal-coordinating site, while the phenolic proton can participate in proton transfer or hydrogen bonding interactions. This cooperative action can facilitate key steps in a catalytic cycle. nih.gov

Hybrid ligands, which combine different types of donor atoms, can also be synthesized from this scaffold. For example, the phenolic oxygen, after deprotonation, can act as a hard donor, complementing the soft phosphine donor. This P,O-chelation can lead to the formation of stable and highly active metal complexes. The synthesis of such hybrid ligands often involves the reaction of 3-(diphenylphosphino)phenol with other functional molecules to create more complex and tailored ligand architectures.

Exploration of Sustainable Catalytic Processes

The principles of green chemistry are increasingly influencing the design of new catalytic systems, with a focus on sustainability and environmental benignity.

Green Chemistry Principles in Phosphine-Phenol Catalysis

Catalysis is a cornerstone of green chemistry as it allows for the use of smaller amounts of reagents and can lead to less waste. conicet.gov.ar The development of catalysts based on 3-(diphenylphosphino)phenol aligns with several green chemistry principles. By designing catalysts that are highly efficient, the amount of catalyst needed is minimized, reducing both cost and potential environmental impact. Furthermore, the development of catalytic processes that can operate in environmentally friendly solvents, such as water or bio-renewable solvents, is a key goal. The phenolic group in 3-(diphenylphosphino)phenol could potentially enhance the solubility of metal complexes in greener solvents, facilitating such applications.

Catalyst Design for Low Catalyst Loadings and Mild Conditions

A major goal in catalysis research is the development of systems that can operate with very low amounts of catalyst (low catalyst loadings) and under mild reaction conditions (e.g., lower temperatures and pressures). This not only reduces the cost of the process but also minimizes energy consumption and the formation of byproducts. Research in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has shown that the choice of ligand is crucial for achieving high turnover numbers (TONs), which is a measure of catalyst efficiency. nih.gov While specific data for 3-(diphenylphosphino)phenol in achieving exceptionally high TONs is still emerging, the electronic and steric properties of phosphinophenol ligands are being tuned to enhance catalyst stability and activity, which are prerequisites for low-loading applications. researchgate.netmdpi.com The development of catalysts that are active under mild conditions is particularly important for the synthesis of complex molecules that may be sensitive to harsh reaction environments. nih.gov

Advances in Metal-Ligand Cooperativity in Phenolic Phosphine Catalysis

Metal-ligand cooperativity (MLC) is a phenomenon where both the metal center and the ligand actively participate in the bond-making and bond-breaking steps of a catalytic reaction. nih.govchemrxiv.org This is in contrast to traditional catalysis where the ligand is often a passive "spectator." The phosphinophenol scaffold is well-suited for MLC. The phosphine group binds to the metal, while the phenolic hydroxyl group can act as a proton shuttle or engage in hydrogen bonding with the substrate. uu.nl This cooperative action can significantly lower the activation energy of a reaction, leading to higher catalytic efficiency. organic-chemistry.org For instance, in reactions involving proton transfer, the phenolic proton can be transferred to the substrate or a reagent, facilitated by the proximity to the metal-bound substrate. This bifunctional nature is a key area of investigation for developing next-generation catalysts with enhanced performance. researchgate.net

Applications in Advanced Synthetic Methodologies

The unique structural attributes of 3-(diphenylphosphino)phenol, which combine a nucleophilic hydroxyl group with the coordinating capabilities of a phosphine, position it as a valuable ligand and reagent in modern organic synthesis. Its application in advanced synthetic methodologies is an area of growing interest, particularly in reactions that require precise control over stereochemistry and the modification of complex molecules.

The development of chiral phosphine ligands is central to the field of asymmetric catalysis, which aims to produce single enantiomers of chiral molecules. While 3-(diphenylphosphino)phenol itself is achiral, it serves as a crucial precursor for constructing more complex, chiral ligands that can induce high levels of stereoselectivity in chemical transformations.

A notable example involves the synthesis of a C₂-symmetric biphenyl (B1667301) phosphine ligand, where a derivative of 3-(diphenylphosphino)phenol is a key structural component. In a multi-step synthesis, a related bromophenol is used as a starting material to introduce the diphenylphosphino moiety. nih.gov This precursor is then elaborated through a process involving ortho-lithiation, iodination, and a critical intramolecular Ullmann coupling reaction to create a rigid, chiral biphenyl backbone. nih.gov The resulting diphosphine ligand, possessing a defined three-dimensional structure, is highly effective in asymmetric hydrogenation reactions. nih.gov

When this chiral ligand is complexed with ruthenium, it forms a potent catalyst for the asymmetric hydrogenation of various prochiral substrates, including α- and β-ketoesters, β-(acylamino)acrylates, and enol acetates. nih.gov The catalyst's high efficiency stems from the rigid chiral environment created by the ligand, which effectively controls the facial approach of the substrate to the metal center, leading to the preferential formation of one enantiomer over the other. nih.gov This demonstrates the pivotal role of the diphenylphosphino-phenol scaffold in generating ligands for highly stereoselective transformations.

The direct outcome of successful stereoselective transformations is the synthesis of valuable, optically active compounds. These chiral molecules are of immense importance, particularly in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereochemistry.

The chiral diphosphine ligand derived from the diphenylphosphino-phenol framework has proven highly effective in the construction of key chiral building blocks. nih.gov Enantiomerically pure β-amino acids and their derivatives, for instance, are critical components for the synthesis of β-peptides and β-lactam antibiotics. nih.gov Using the ruthenium catalyst bearing the aforementioned ligand, the asymmetric hydrogenation of (E)-β-alkyl-substituted β-(acylamino)acrylates proceeds with excellent enantioselectivities. nih.gov

The results of these asymmetric hydrogenations highlight the practical utility of ligands derived from the 3-(diphenylphosphino)phenol scaffold. The ability to generate optically active compounds with high enantiomeric excess is a testament to the ligand's effectiveness in transferring chiral information during the catalytic cycle.

Table 1: Asymmetric Hydrogenation of β-(Acylamino)acrylates Using a Chiral Ligand Derived from a Phenol Precursor

| Substrate (Alkyl Group) | Enantiomeric Excess (ee) |

|---|---|

| Methyl | 98.4% |

| Ethyl | 99.2% |

| n-Propyl | 99.4% |

| Isopropyl | 99.8% |

| Cyclohexyl | 99.8% |

Data sourced from a study on a chiral biphenyl diphosphine ligand synthesized from a bromophenol precursor. nih.gov The table demonstrates the high enantioselectivities achieved in the synthesis of chiral β-amino acid precursors.

Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry and materials science. acs.orgwikipedia.org It involves the direct modification of complex molecules, such as drug candidates or natural products, at a late step in their synthesis. wikipedia.org This approach avoids the need for lengthy de novo synthesis to prepare analogues, thereby accelerating the exploration of structure-activity relationships (SAR). acs.orgnih.gov

Transition metal-catalyzed reactions, particularly cross-coupling reactions, are a cornerstone of LSF strategies due to their high functional group tolerance and selectivity. acs.org Phosphine ligands are indispensable in these reactions, as they modulate the reactivity and selectivity of the metal catalyst. Ligands like 3-(diphenylphosphino)phenol, with their combination of a coordinating phosphine group and a reactive phenol handle, are well-suited for this purpose. The phosphine moiety can bind to metals like palladium or iridium, while the phenol group can act as an internal directing group or be modified to attach the ligand to a solid support or another molecular scaffold.

While specific, published examples of 3-(diphenylphosphino)phenol being used directly in the LSF of a pharmaceutical are not prominent, the principles of transition metal-mediated C–H functionalization underscore its potential. acs.org The development of catalysts that can selectively functionalize C-H bonds in the presence of numerous other functional groups is a key goal in LSF. rsc.org The electronic and steric properties of phosphine ligands are critical for achieving this selectivity, and the versatile structure of 3-(diphenylphosphino)phenol makes it an attractive platform for designing ligands tailored for specific LSF challenges.

Broader Scope in Organic Synthesis: Building Blocks for Value-Added Chemicals and Complex Scaffolds

Beyond its role as a ligand, 3-(diphenylphosphino)phenol is a versatile building block for the synthesis of a wide range of value-added chemicals and complex molecular scaffolds. Its trifunctional nature—comprising a phenolic hydroxyl group, a diphenylphosphino group, and an aromatic ring—provides multiple points for chemical modification.

Phenolic Hydroxyl Group: The hydroxyl group can undergo a variety of classical organic reactions. It can be alkylated or acylated to form ethers and esters, respectively. It can also participate in coupling reactions, such as the Ullmann condensation, to form diaryl ethers, which are common motifs in pharmaceuticals and natural products. mdpi.com This functionality allows the molecule to be incorporated into polymers or attached to other molecular frameworks.

Diphenylphosphino Group: This group is a cornerstone of coordination chemistry and catalysis. Its ability to coordinate with a wide range of transition metals (e.g., palladium, rhodium, nickel, gold) makes 3-(diphenylphosphino)phenol a valuable precursor for creating catalysts. nih.govmdpi.com These catalysts can be employed in numerous carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to modern organic synthesis. acs.orgresearchgate.net The phosphine can also be oxidized to a phosphine oxide or quaternized to a phosphonium (B103445) salt, opening up further synthetic possibilities.

Aromatic Ring: The phenyl ring to which the phenol and phosphine groups are attached can also be functionalized. Through electrophilic aromatic substitution or directed ortho-metalation, additional substituents can be introduced, allowing for the fine-tuning of the molecule's steric and electronic properties.

This multifunctionality makes 3-(diphenylphosphino)phenol a strategic starting material for constructing more elaborate molecules. For example, it can be used to synthesize bidentate or polydentate ligands by modifying the hydroxyl group or the aromatic ring. As demonstrated in the synthesis of chiral diphosphines, the phenol functionality is a key handle for building complex ligand architectures that would be difficult to access otherwise. nih.gov This versatility ensures its continued relevance as a foundational building block in the synthesis of complex organic molecules, functional materials, and novel catalytic systems.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-(Diphenylphosphino)phenol |

| Ruthenium |

| Palladium |

| Iridium |

| Nickel |

| Gold |

| α-Ketoesters |

| β-Ketoesters |

| β-(Acylamino)acrylates |

| Enol acetates |

| β-Amino acids |

| Diaryl ethers |

| Phosphine oxide |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(diphenylphosphino)phenol, and how can its purity be validated?

- Synthesis typically involves coupling phenol derivatives with diphenylphosphine groups under inert atmospheres. Purification via column chromatography or recrystallization is essential. Characterization should include , , and NMR spectroscopy to confirm structure and purity. Mass spectrometry (MS) and elemental analysis further validate stoichiometry .

Q. What safety precautions are critical when handling 3-(diphenylphosphino)phenol in laboratory settings?

- Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles, to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Waste must be segregated and treated as hazardous due to potential phosphine byproducts. Stability studies under varying temperatures and light conditions are advised to assess decomposition risks .

Q. How is 3-(diphenylphosphino)phenol utilized as a ligand in transition metal-catalyzed reactions?

- The compound acts as a monodentate or bidentate ligand in Pd- or Rh-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Its electron-rich phosphine group enhances metal coordination, improving catalytic activity. For example, PdCl complexes with analogous phosphino ligands show high selectivity in aryl-aryl bond formation .

Advanced Research Questions

Q. What mechanistic insights explain the stability of phosphonium phenolate zwitterions derived from 3-(diphenylphosphino)phenol?

- When 3-(diphenylphosphino)phenol reacts with epoxides, zwitterionic intermediates form due to nucleophilic attack by the phosphine on the epoxide. DFT calculations (B3LYP/6-31G*) reveal that steric hindrance from phenyl groups and intramolecular hydrogen bonding between the phenol and phosphonium moieties stabilize these intermediates. This prevents further deoxygenation, making them suitable for CO fixation catalysis .

Q. How does 3-(diphenylphosphino)phenol compare to structurally similar ligands in asymmetric catalysis?

- Comparative studies with (4-hydroxyphenyl)diphenylphosphine show that the hydroxyl group’s position significantly impacts enantioselectivity. For instance, 3-(diphenylphosphino)phenol’s meta-hydroxyl group reduces steric crowding at the metal center, favoring higher turnover numbers in hydrogenation reactions. Chiral HPLC and kinetic resolution experiments are critical for evaluating performance .

Q. What computational strategies are effective for modeling the electronic properties of 3-(diphenylphosphino)phenol?

- Density Functional Theory (DFT) with B3LYP functionals and 6-31G* basis sets accurately predicts molecular orbitals, electrostatic potential surfaces, and bond dissociation energies. These models correlate with experimental data, such as redox potentials in electrochemistry studies, to optimize ligand design for specific catalytic cycles .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of 3-(diphenylphosphino)phenol-based complexes?

- Discrepancies often arise from solvent effects, counterion choices, or trace moisture. Systematic studies under controlled conditions (e.g., anhydrous solvents, inert atmospheres) are necessary. X-ray crystallography of metal complexes can clarify coordination geometries, while kinetic profiling identifies rate-limiting steps .

Methodological Guidance

- Data Analysis : Use multivariate regression to correlate ligand structure (e.g., substituent position, electron-donating groups) with catalytic outcomes. Include error bars for reproducibility assessments .

- Troubleshooting : If catalytic activity declines, check for ligand oxidation via NMR. Stabilize with antioxidants like BHT (butylated hydroxytoluene) or store under argon .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.